molecular formula C20H22N4O2 B3722357 2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one

2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one

Cat. No.: B3722357
M. Wt: 350.4 g/mol
InChI Key: OCZWICVUAMVRJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(4-Methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one is a quinazolinone derivative featuring a piperazine ring substituted with a 4-methoxyphenyl group at the N1 position and a methylene linker connecting the piperazine to the quinazolinone core. This structural complexity confers unique physicochemical and biological properties, making it a candidate for pharmacological research. The compound has demonstrated antianxiety activity in preclinical models, attributed to its interaction with neurotransmitter receptors and modulation of enzymatic pathways . Its synthesis typically involves multi-step condensation reactions, as seen in related piperazinylmethylquinazolinone derivatives .

Properties

IUPAC Name

2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-26-16-8-6-15(7-9-16)24-12-10-23(11-13-24)14-19-21-18-5-3-2-4-17(18)20(25)22-19/h2-9H,10-14H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZWICVUAMVRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the quinazolinone core: This can be achieved by reacting anthranilic acid with formamide under high-temperature conditions to form the quinazolinone ring.

    Introduction of the piperazine moiety: The quinazolinone intermediate is then reacted with 4-(4-methoxyphenyl)piperazine in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one serves as a versatile building block for the synthesis of more complex molecules. It is also utilized as a ligand in coordination chemistry, facilitating the study of metal complexes and their interactions with biological systems.

Biology

This compound has been studied for its ability to modulate various biological pathways. Research indicates that it may influence cellular processes such as apoptosis and proliferation, making it a candidate for further investigation in cellular biology.

Medicine

The pharmacological profile of this compound suggests potential therapeutic applications:

  • Alpha1-Adrenergic Receptor Antagonism : It has been investigated for its role as an antagonist at alpha1-adrenergic receptors, which could be beneficial in treating conditions like hypertension and benign prostatic hyperplasia.
  • Antidepressant Activity : Similar compounds have shown antidepressant properties, indicating that this compound may also affect neurotransmitter systems involved in mood regulation.

Industry

In industrial applications, this compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its properties enable the development of new materials with specific functionalities.

Research has demonstrated that quinazolinone derivatives exhibit a range of pharmacological effects:

  • Antitumor Activity : Some studies suggest potential anticancer effects through inhibition of cell proliferation in cancer cell lines.

Mechanism of Action

The mechanism of action of 2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one involves its interaction with specific molecular targets. One of the primary targets is the alpha1-adrenergic receptor, a G-protein-coupled receptor involved in the regulation of vascular tone and smooth muscle contraction . By binding to this receptor, the compound can modulate its activity, leading to potential therapeutic effects such as vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Structural Analogues

Compound Name Core Structure Key Substituents Biological Activity Unique Features
2-{[4-(4-Methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one Quinazolinone 4-Methoxyphenylpiperazine, methylene linker Antianxiety, potential COX inhibition Combines quinazolinone’s rigidity with piperazine’s flexibility for receptor targeting.
3-Phenyl-2-(4-(4-methoxyphenyl)piperazin-1-yl)quinazolin-4(3H)-one (SD-10) Quinazolinone 4-Methoxyphenylpiperazine, phenyl group Antianxiety (mice models) Phenyl substitution at N3 enhances lipophilicity and CNS penetration.
5-Methoxy-2-(4-(4-methoxyphenyl)piperazin-1-yl)methyl-4-oxopyridine Pyridinone 4-Methoxyphenylpiperazine, methoxy group Not reported Simpler core lacks quinazolinone’s aromatic stabilization, reducing receptor affinity .
Imidazole ketone erastin (IKE) Quinazolinone Piperazine with chlorophenoxy and imidazole groups Ferroptosis induction, antitumor Chlorophenoxy-acetyl group enables redox modulation, absent in the target compound .

Functional Analogues

Compound Name Core Structure Key Features Biological Activity Differentiation
Trazodone Triazolopyridine Piperazine-linked triazole Antidepressant (5-HT2A antagonism) Lacks quinazolinone core; targets serotonin receptors exclusively .
Naftopidil Arylpiperazine Naphthyl group α1-Adrenergic antagonist Smaller substituents limit multi-target activity compared to the methoxyphenylpiperazine-quinazolinone hybrid .
2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol Piperazine Sulfonyl group, ethanol tail Industrial/medicinal applications Sulfonyl group enhances solubility but reduces CNS activity due to polarity .

Key Comparative Insights

Bioactivity: The target compound’s antianxiety activity surpasses simpler pyridinone analogues (e.g., 5-methoxy-4-oxopyridine derivative) due to the quinazolinone core’s aromaticity and hydrogen-bonding capacity .

Structural Complexity: The methylene linker between piperazine and quinazolinone allows conformational flexibility, enabling interactions with enzymes like COX-1/2, a feature absent in sulfonylpiperazine derivatives .

Lipophilicity : The 4-methoxyphenyl group enhances membrane permeability compared to chlorophenyl or nitrophenyl analogues, as seen in sulfonylpiperazine derivatives .

Biological Activity

2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one is a synthetic compound belonging to the quinazolinone class, which is recognized for its diverse biological activities and therapeutic potential. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3H-quinazolin-4-one. Its molecular formula is C20H22N4O2C_{20}H_{22}N_4O_2, and it features a quinazolinone core linked to a piperazine moiety, which is known for enhancing the pharmacokinetic properties of drugs.

PropertyValue
Molecular FormulaC20H22N4O2
Molecular Weight350.42 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of this compound primarily involves its interaction with various receptors, notably the alpha1-adrenergic receptor. This receptor plays a crucial role in regulating vascular tone and smooth muscle contraction, making it a target for antihypertensive agents.

Pharmacological Effects

Research has demonstrated that quinazolinone derivatives exhibit a range of pharmacological effects:

  • Antidepressant Activity : Similar compounds have been shown to possess antidepressant properties through modulation of neurotransmitter systems.
  • Antitumor Activity : Some studies indicate potential anticancer effects, particularly through inhibition of cell proliferation in cancer cell lines.

Case Studies and Research Findings

  • Study on Antitumor Activity : A study evaluated the antiproliferative effects of quinazoline derivatives on HepG2 liver cancer cells. The derivatives showed IC50 values ranging from 1.83 to 4.24 µM, indicating significant potency compared to the standard drug sorafenib (IC50 = 6.28 µM) .
  • Impact on Cyanobacteria : Another study assessed the effects of related compounds on Microcystis aeruginosa, revealing that certain derivatives inhibited growth with an EC50 value of 1.93 ± 0.19 mg L(-1). This suggests potential ecological impacts and highlights the importance of understanding these compounds' broader biological effects .
  • Receptor Binding Studies : Binding affinity studies have shown that quinazoline derivatives can act as antagonists at adenosine receptors, which are implicated in neurodegenerative diseases and cancer therapies .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other quinazolinone derivatives:

Compound NameBiological ActivityIC50 (µM)
TrazodoneAntidepressantVaries
NaftopidilAntihypertensiveVaries
UrapidilAntihypertensiveVaries
SorafenibAntitumor6.28

Q & A

Basic: What synthetic strategies are most effective for preparing 2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one?

Methodological Answer:
The synthesis typically involves multi-step routes starting with the condensation of 2-chloromethylquinazolin-4(1H)-one with 4-(4-methoxyphenyl)piperazine under reflux in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM). Key intermediates include piperazinylmethyl derivatives, which are functionalized via nucleophilic substitution or reductive amination. For example, in analogous compounds, intermediates like 2-(piperazinylmethyl)benzo[d][1,3]oxazin-4-one are synthesized and further modified with substituents (e.g., cyclohexylamine or arylidenamino groups) to enhance bioactivity . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate high-purity products.

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

Methodological Answer:
SAR studies should focus on:

  • Core modifications : Introducing substituents at the quinazolinone C3 position (e.g., adamantyl groups) to enhance lipophilicity and target binding .
  • Piperazine side-chain variations : Testing analogs with substituted phenyl rings (e.g., halogenated or alkylated derivatives) to evaluate receptor selectivity. For instance, replacing the 4-methoxyphenyl group with 4-fluorophenyl improved antianxiety activity in structurally similar quinazolinones .
  • Pharmacophore hybridization : Combining the quinazolinone-piperazine scaffold with thiazolidinone or triazole moieties (e.g., via Schiff base formation) to exploit dual-target mechanisms .
    Use computational tools (molecular docking, QSAR models) to prioritize analogs for synthesis. Validate predictions with in vitro assays (e.g., COX-1/COX-2 inhibition, antimicrobial testing) .

Basic: What spectroscopic techniques are essential for characterizing this compound and its intermediates?

Methodological Answer:

  • 1H/13C NMR : Confirm regiochemistry of the piperazine-quinazolinone linkage. Key signals include piperazine N–CH2 protons (δ 2.5–3.5 ppm) and quinazolinone aromatic protons (δ 7.0–8.5 ppm) .
  • HR-MS : Verify molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm. For example, derivatives with molecular weights ~450–500 Da show resolved isotopic patterns .
  • FT-IR : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and methoxy (C–O, ~1250 cm⁻¹) functional groups .

Advanced: How can contradictory biological data (e.g., varying IC50 values across assays) be resolved for this compound?

Methodological Answer:

  • Assay standardization : Ensure uniform cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO concentration ≤0.1%) to minimize variability.
  • Orthogonal assays : Cross-validate results using complementary methods (e.g., fluorescence polarization for enzyme inhibition vs. SPR for binding affinity).
  • Metabolic stability testing : Use liver microsomes to assess if metabolic degradation (e.g., demethylation of the methoxy group) alters potency .
  • Structural analogs : Compare data with derivatives (e.g., SD-05, SD-10) to isolate substituent-specific effects .

Basic: What are the primary biological targets and pathways associated with this compound?

Methodological Answer:

  • COX-1/COX-2 inhibition : The quinazolinone core and piperazine side-chain mimic arachidonic acid binding, as seen in analogs with IC50 values <10 μM .
  • Antimicrobial activity : Thiazolidinone hybrids disrupt bacterial cell membranes (MIC ~8–32 µg/mL against S. aureus) .
  • CNS modulation : Piperazine derivatives interact with serotonin (5-HT1A) and dopamine receptors, linked to antianxiety effects in murine models .

Advanced: What computational methods are suitable for predicting the pharmacokinetic profile of this compound?

Methodological Answer:

  • ADMET prediction : Use tools like SwissADME to estimate LogP (~2.5–3.5), BBB permeability (YES/NO), and CYP450 inhibition.
  • Molecular dynamics (MD) simulations : Model binding stability to targets (e.g., COX-2) over 100-ns trajectories to assess residence time.
  • Free-energy perturbation (FEP) : Calculate relative binding affinities for piperazine side-chain modifications .

Basic: How can the solubility and formulation challenges of this compound be addressed?

Methodological Answer:

  • Salt formation : React with HCl or maleic acid to improve aqueous solubility.
  • Nanoparticle encapsulation : Use PLGA or liposomes (particle size ~100–200 nm) for sustained release .
  • Co-solvent systems : Test mixtures of PEG-400 and propylene glycol (1:1 v/v) to enhance solubility in preclinical models .

Advanced: What strategies mitigate off-target effects in vivo?

Methodological Answer:

  • Selective functionalization : Introduce bulky substituents (e.g., tert-butyl) at the piperazine N4 position to block non-specific interactions .
  • Prodrug design : Mask polar groups (e.g., hydroxyl) with acetyl or glycoside moieties to reduce renal clearance.
  • Toxicogenomics : Perform RNA-seq on treated tissues to identify dysregulated pathways and refine dosing regimens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one
Reactant of Route 2
2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.